4-Ethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
Description
4-Ethyl-2,3,4,5-tetrahydro-1,1'-biphenyl is a bicyclic compound featuring a partially hydrogenated biphenyl core with an ethyl substituent at the 4-position. The tetrahydrobiphenyl scaffold is versatile, serving as a precursor or intermediate in organic synthesis, catalysis, and materials science.
Properties
CAS No. |
473672-13-8 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(4-ethylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C14H18/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h3-7,10,12H,2,8-9,11H2,1H3 |
InChI Key |
RJCHLWCPRMSYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce fully hydrogenated biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Biphenyl ketones, carboxylic acids
Reduction: Fully hydrogenated biphenyl derivatives
Substitution: Nitro, sulfonyl, and halogenated biphenyl derivatives
Scientific Research Applications
4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The tetrahydrobiphenyl framework is highly tunable through substitution. Key analogs include:
Key Observations :
- Polar vs. Nonpolar Substituents: Electron-withdrawing groups (e.g., azido, chloro) increase polarity, affecting solubility and reactivity, while alkyl groups (e.g., ethyl, methyl) enhance hydrophobicity .
- Crystallinity: Ester or nitro substituents (e.g., in NO2-Bi-4-S-E) promote crystallinity with distinct space groups, whereas alkylated analogs often remain oils .
Key Insights :
Spectral and Analytical Data
Consistent characterization methods validate structural integrity across analogs:
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